molecular formula C11H12O4 B12970508 Isopropyl 4-formyl-3-hydroxybenzoate

Isopropyl 4-formyl-3-hydroxybenzoate

Cat. No.: B12970508
M. Wt: 208.21 g/mol
InChI Key: NKDPJLXIBUYHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, featuring both a formyl group and a hydroxy group on the benzene ring, along with an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-formyl-3-hydroxybenzoate typically involves the esterification of 4-formyl-3-hydroxybenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-formyl-3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products

    Oxidation: 4-carboxy-3-hydroxybenzoate

    Reduction: Isopropyl 4-hydroxymethyl-3-hydroxybenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Isopropyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 4-formyl-3-hydroxybenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 4-formyl-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.

    Ethyl 4-formyl-3-hydroxybenzoate: Similar structure but with an ethyl ester group instead of an isopropyl group.

Uniqueness

Isopropyl 4-formyl-3-hydroxybenzoate is unique due to the presence of both a formyl group and a hydroxy group on the benzene ring, along with an isopropyl ester group

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

propan-2-yl 4-formyl-3-hydroxybenzoate

InChI

InChI=1S/C11H12O4/c1-7(2)15-11(14)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3

InChI Key

NKDPJLXIBUYHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.